Diethyl (methylenedi-4,1-phenylene)dicarbamate
Diethyl (methylenedi-4,1-phenylene)dicarbamate
Brand Name:
Vulcanchem
CAS No.:
10097-16-2
VCID:
VC21242950
InChI:
InChI=1S/C19H22N2O4/c1-3-24-18(22)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(23)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)
SMILES:
CCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC
Molecular Formula:
C19H22N2O4
Molecular Weight:
342.4 g/mol
Diethyl (methylenedi-4,1-phenylene)dicarbamate
CAS No.: 10097-16-2
Cat. No.: VC21242950
Molecular Formula: C19H22N2O4
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10097-16-2 |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | ethyl N-[4-[[4-(ethoxycarbonylamino)phenyl]methyl]phenyl]carbamate |
| Standard InChI | InChI=1S/C19H22N2O4/c1-3-24-18(22)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(23)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
| Standard InChI Key | AXHTZVWDOXONQF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC |
| Canonical SMILES | CCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator